molecular formula C21H20ClN3O B14473706 N-(2-Phenylethyl)glycine ((4-chloro-1-naphthalenyl)methylene)hydrazide CAS No. 72606-53-2

N-(2-Phenylethyl)glycine ((4-chloro-1-naphthalenyl)methylene)hydrazide

Cat. No.: B14473706
CAS No.: 72606-53-2
M. Wt: 365.9 g/mol
InChI Key: MEGPTEMKKISODL-ZVHZXABRSA-N
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Description

N-(2-Phenylethyl)glycine ((4-chloro-1-naphthalenyl)methylene)hydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of phenylethyl, glycine, and hydrazide groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenylethyl)glycine ((4-chloro-1-naphthalenyl)methylene)hydrazide typically involves multiple steps, starting with the preparation of the phenylethylglycine intermediate. This intermediate is then reacted with 4-chloro-1-naphthaldehyde under specific conditions to form the final hydrazide compound. Common reagents used in these reactions include hydrazine hydrate, acetic acid, and various solvents such as ethanol or methanol. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. Industrial production often employs automated systems to monitor reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenylethyl)glycine ((4-chloro-1-naphthalenyl)methylene)hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-(2-Phenylethyl)glycine ((4-chloro-1-naphthalenyl)methylene)hydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-(2-Phenylethyl)glycine ((4-chloro-1-naphthalenyl)methylene)hydrazide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Phenylethyl)glycine
  • (4-Chloro-1-naphthalenyl)methylene hydrazide
  • Phenylethylamine derivatives
  • Naphthaldehyde derivatives

Uniqueness

N-(2-Phenylethyl)glycine ((4-chloro-1-naphthalenyl)methylene)hydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity, stability, and potential therapeutic benefits.

Properties

CAS No.

72606-53-2

Molecular Formula

C21H20ClN3O

Molecular Weight

365.9 g/mol

IUPAC Name

N-[(E)-(4-chloronaphthalen-1-yl)methylideneamino]-2-(2-phenylethylamino)acetamide

InChI

InChI=1S/C21H20ClN3O/c22-20-11-10-17(18-8-4-5-9-19(18)20)14-24-25-21(26)15-23-13-12-16-6-2-1-3-7-16/h1-11,14,23H,12-13,15H2,(H,25,26)/b24-14+

InChI Key

MEGPTEMKKISODL-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCNCC(=O)N/N=C/C2=CC=C(C3=CC=CC=C23)Cl

Canonical SMILES

C1=CC=C(C=C1)CCNCC(=O)NN=CC2=CC=C(C3=CC=CC=C23)Cl

Origin of Product

United States

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